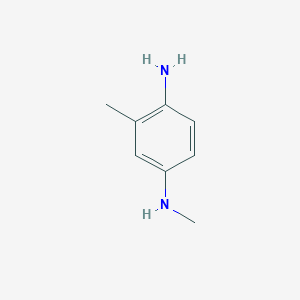
N1,3-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of N,N-dimethylaniline to form N,N-dimethyl-4-nitroaniline, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the nitration and reduction method due to its efficiency and scalability. The process typically includes:
Nitration: Mixing N,N-dimethylaniline with nitric acid and sulfuric acid at controlled temperatures to form N,N-dimethyl-4-nitroaniline.
Chemical Reactions Analysis
Types of Reactions
N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Utilized in biochemical assays to detect the presence of certain enzymes and metabolites.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its ability to participate in redox reactions. The compound can readily form stable radical cations, which are involved in various redox processes. These radical cations can interact with molecular targets, leading to changes in their oxidation states and subsequent biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-phenylenediamine: Similar structure but with amino groups at the 1 and 3 positions.
N,N-dimethyl-1,2-phenylenediamine: Similar structure but with amino groups at the 1 and 2 positions.
N,N-dimethyl-1,4-phenylenediamine: Identical structure but often referred to with different nomenclature.
Uniqueness
N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable radical cations makes it particularly useful in redox reactions and as a redox indicator .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-N,2-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,9H2,1-2H3 |
InChI Key |
XOBAIYPLCUTNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














